4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-[methyl(propan-2-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHRRSXXGFFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with isopropylmethylamine and a sulfonyl chloride . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Research indicates that sulfamoylbenzoic acid derivatives, including 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains, demonstrating efficacy similar to traditional antibiotics. The sulfamoyl group enhances the interaction with bacterial enzymes, leading to increased potency against resistant strains .
1.2 Anti-inflammatory Activity
Studies have shown that this compound can modulate inflammatory responses. It has been found to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines in cell lines exposed to lipopolysaccharides (LPS), suggesting potential therapeutic uses in inflammatory diseases .
Structure-Activity Relationship Studies
2.1 Modifications and Potency
Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid structure can enhance its biological activity. For instance, altering substituents on the benzene ring has demonstrated significant variations in potency against specific targets, including various receptors and enzymes involved in disease pathways .
Case Studies
3.1 Use as a Co-adjuvant in Vaccination
In murine models, 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid has been tested as a co-adjuvant alongside FDA-approved adjuvants like monophosphoryl lipid A (MPLA). The results indicated a significant enhancement in antigen-specific antibody titers, showcasing its potential role in vaccine formulation .
3.2 Radiotherapy Enhancement
Recent studies have explored the use of sulfamoyl derivatives as radiosensitizers in cancer treatment. When combined with irradiation, these compounds showed additive effects, enhancing the efficacy of radiotherapy in hypoxic conditions typical of certain tumors .
Mechanism of Action
The mechanism of action of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a role in the inflammatory response.
Molecular Targets: It targets the active site of the enzyme, preventing the release of arachidonic acid from phospholipids and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: The inhibition of cPLA2α affects the arachidonic acid cascade, leading to decreased synthesis of prostaglandins and leukotrienes.
Comparison with Similar Compounds
Compound 4 ()
A structurally analogous compound, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4), shares the sulfamoyl benzoic acid core but incorporates a bulky 1,3-dioxoisoquinoline substituent. Molecular modeling revealed a binding energy of −8.53 kcal/mol, surpassing its parent compound (Compound 3, −7.94 kcal/mol), highlighting the role of the sulfamoyl group in enhancing receptor interactions .
4-[Bis-(2-methoxy-ethyl)-sulfamoyl]-benzoic Acid ()
This derivative replaces the methyl-isopropyl group with bis(2-methoxyethyl) substituents. Predicted properties include a pKa of 3.65 and applications as a transcriptional/translational inhibitor in Staphylococcus aureus, emphasizing the impact of sulfamoyl substitution on antibacterial activity .
Pharmacological Activity Comparisons
Antiviral Derivatives ()
Two derivatives, 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (4) and 4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (7a) , exhibited potent activity against Coxsackievirus B3 with IC50 values of 4.29 µM and 4.22 µM , respectively. The carboxyl group was critical for capsid binding, as esterification or amidation reduced potency .
Antibacterial and Enzyme Inhibitors ()
Derivatives in , such as 4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (14) , feature aromatic extensions that enhance lipophilicity and cytosolic phospholipase A2α inhibition. In contrast, the bis(2-methoxyethyl) analog () targets bacterial transcription, demonstrating substituent-dependent mechanistic diversity .
Structure-Activity Relationship (SAR) Trends
SAR Insights :
- Sulfamoyl Group : Critical for binding affinity; bulkier substituents (e.g., naphthalene in ) improve enzyme inhibition.
- Carboxyl Functionality : Essential for antiviral activity; modifications (e.g., esterification) reduce potency .
- Substituent Polarity : Polar groups (e.g., 2-methoxyethyl in ) enhance solubility and antibacterial effects.
Biological Activity
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid, also known by its CAS number 99987-06-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid can be represented by the following molecular formula:
- Molecular Formula : C₁₁H₁₅N₁O₄S
- Molecular Weight : 257.3 g/mol
The compound features a sulfamoyl group attached to a benzoic acid moiety, which may contribute to its biological activities.
The biological activity of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving inflammation and microbial infections.
- Cell Signaling Modulation : The compound may modulate signaling pathways, including those associated with cytokine release and immune responses.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid, may possess antimicrobial properties. A study highlighted the potential for such compounds to enhance the activity against various pathogens, suggesting applications in treating infections .
Cytotoxicity and Safety
In vitro studies have assessed the cytotoxicity of related compounds on various cancer cell lines. For instance, compounds derived from benzoic acids have shown low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity Level |
|---|---|---|---|
| 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid | Moderate | Potential | Low |
| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Low |
| N-acylated α-amino acids | High | Low | Moderate |
Case Studies
Several case studies have explored the biological activity of sulfamoyl derivatives:
- Immunomodulatory Effects : A study demonstrated that sulfamoyl compounds could enhance the release of immunostimulatory cytokines in human monocytic cells, indicating their potential as adjuvants in vaccine formulations .
- Protein Degradation Pathways : Research has shown that certain benzoic acid derivatives can promote the activity of proteolytic systems in cells, which may have implications for aging and cellular health .
- Antibiofilm Activity : Some derivatives exhibited significant antibiofilm effects against pathogenic bacteria, suggesting their utility in preventing biofilm-related infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
